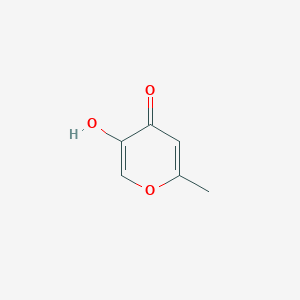

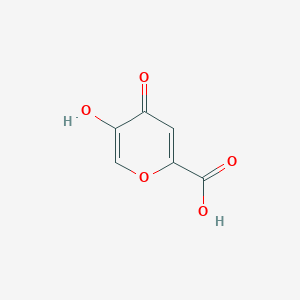

5-ヒドロキシ-2-メチル-4H-ピラン-4-オン

概要

説明

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as 5-Hydroxy-2-methyl-4H-pyran-4-one, is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Hydroxy-2-methyl-4H-pyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166902. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-2-methyl-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-methyl-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

製薬業界

コウジ酸は、その生物学的特性から製薬業界で広く知られている成分です。 コウジ酸は、チロシナーゼ阻害剤として使用され、美白治療におけるメラニンの生成を抑制するのに役立ちます 。コウジ酸の誘導体は、その生物活性により、新しい医薬品の開発の可能性も探求されています。

農薬化学

農薬化学では、コウジ酸誘導体は、その抗菌作用が利用されています。 コウジ酸誘導体は、天然の殺虫剤および殺菌剤として機能し、様々な真菌性疾患や害虫から作物を保護するのに役立ちます。合成化学物質のような有害な副作用はありません 。

化粧品

コウジ酸は、その美白効果から化粧品で広く使用されています。シミ、そばかす、傷跡を軽減することを目的としたクリーム、ローション、美容液などに含まれています。 メラニンの生成を抑制する能力は、化粧品配合に人気のある選択肢となっています 。

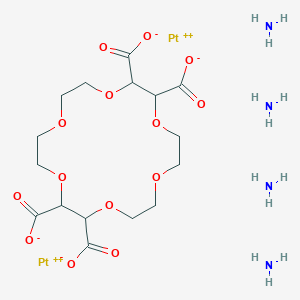

錯体の配位子

コウジ酸は、キレート作用を持つため、錯体の配位子として機能します。 コウジ酸は金属と安定な錯体を形成することができ、様々な化学分析や有機合成における触媒として使用されます 。

生物活性複素環状分子の構築

コウジ酸は、生物活性複素環状分子の構築のためのビルディングブロックです。 研究者たちは、コウジ酸を利用して、抗腫瘍作用、抗ウイルス作用、抗菌作用など、幅広い生物活性を示す可能性のある化合物を合成しています 。

ホウ素中性子捕捉療法(BNCT)によるがん治療

コウジ酸による官能基化は、BNCT(標的放射線がん治療)のために、ドデカボランチオールの10B標識誘導体を作成するために使用されてきました。 この用途は、コウジ酸誘導体の先端医療における可能性を示しています 。

循環器治療

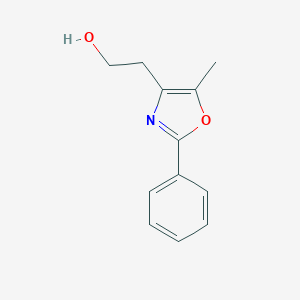

コウジ酸誘導体のML221は、APJアペリン受容体の非常に効果的なアンタゴニストです。 ML221は、循環器疾患の治療に潜在的な用途があり、医療研究におけるコウジ酸の汎用性を示しています 。

抗炎症作用と抗結核作用

コウジ酸誘導体、ピバル酸エステルやピペラジン誘導体などは、好中球エラスターゼの有効な阻害剤であることが示されており、炎症性肺疾患の治療に適しています。 また、一部の誘導体は抗結核作用や抗がん作用を示すことから、コウジ酸の治療用途の範囲がさらに広がっています 。

作用機序

Target of Action

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, and cosmetology . . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, kojic acid can prevent the formation of melanin .

Mode of Action

Kojic acid works by chelating copper ions in the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of phenolic compounds, which are precursors to melanin . This results in a decrease in melanin production, which can lighten skin color and treat hyperpigmentation disorders .

Biochemical Pathways

The primary biochemical pathway affected by kojic acid is the melanogenesis pathway. By inhibiting tyrosinase, kojic acid prevents the conversion of L-tyrosine to L-DOPA and then to dopaquinone, two critical steps in the melanogenesis pathway . This inhibition results in a decrease in melanin production.

Pharmacokinetics

It is known that kojic acid can be topically applied and absorbed through the skin . Its bioavailability may be influenced by factors such as the formulation of the product, the concentration of kojic acid, and the individual’s skin type .

Result of Action

The primary molecular effect of kojic acid’s action is the inhibition of tyrosinase activity, leading to a decrease in melanin production . This can result in a lightening of the skin color and the treatment of hyperpigmentation disorders. At the cellular level, kojic acid may also have antioxidant properties due to its ability to chelate metal ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of kojic acid. For example, kojic acid is known to be unstable in air and light, which can lead to a decrease in its effectiveness . Therefore, products containing kojic acid are often formulated with stabilizers or packaged in a way that minimizes exposure to air and light . The pH of the product can also affect the stability and efficacy of kojic acid .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

5-Hydroxy-2-methyl-4H-pyran-4-one has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy-2-methyl-4H-pyran-4-one is complex and involves multiple steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy-2-methyl-4H-pyran-4-one can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2-methyl-4H-pyran-4-one can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

5-Hydroxy-2-methyl-4H-pyran-4-one is involved in various metabolic pathways . It can interact with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

5-Hydroxy-2-methyl-4H-pyran-4-one can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

5-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXWFHDFTAZGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214652 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-46-2 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allomaltol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3L2726A8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

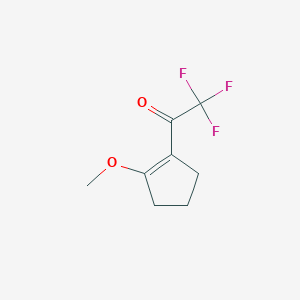

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

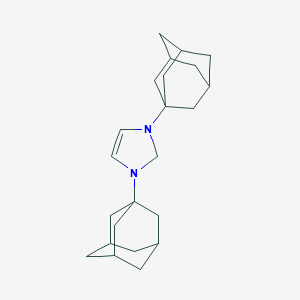

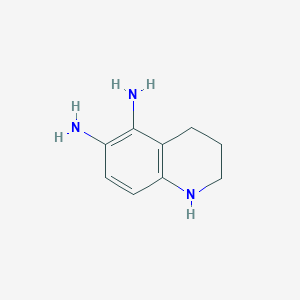

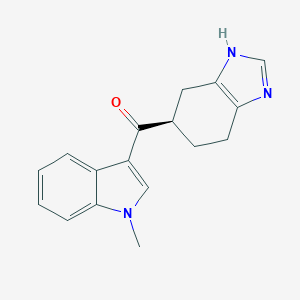

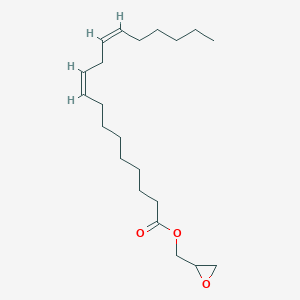

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)